5-Amino-4-chloro-2-methylphenol chemical properties
5-Amino-4-chloro-2-methylphenol chemical properties
An In-Depth Technical Guide to 5-Amino-4-chloro-2-methylphenol
Introduction
5-Amino-4-chloro-2-methylphenol is a substituted aromatic amine that holds significant interest in industrial chemistry and cosmetic science. As a trifunctional molecule, featuring hydroxyl, amino, and chloro groups on a cresol backbone, it possesses a unique reactivity profile that makes it a valuable intermediate. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, applications, and safety considerations. We will delve into the causality behind its reactivity and provide field-proven insights into its practical use.
Chemical Identity and Structure
Accurate identification is the cornerstone of chemical research. 5-Amino-4-chloro-2-methylphenol is known by several names, and its identity is unequivocally established by its CAS Registry Number and structure. The systematic IUPAC name for this compound is 5-amino-4-chloro-2-methylphenol[1][2]. It is also commonly referred to as 5-Amino-4-Chloro-o-Cresol[2].
The structure reveals a phenol ring substituted with a methyl group at position 2, a chlorine atom at position 4, and an amine group at position 5. This specific arrangement of electron-donating (amino, hydroxyl, methyl) and electron-withdrawing (chloro) groups dictates its chemical behavior.
Caption: 2D Chemical Structure of 5-Amino-4-chloro-2-methylphenol.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 5-amino-4-chloro-2-methylphenol | [1][2] |
| Synonyms | 5-Amino-4-Chloro-o-Cresol, 3-Amino-4-chloro-6-methylphenol | [2][3] |
| CAS Number | 110102-86-8 (Free base) | [2][] |
| 110102-85-7 (Hydrochloride salt) | [2][][5] | |
| Molecular Formula | C₇H₈ClNO | [6] |
| InChI Key | KPBXDJZVHWRFLV-UHFFFAOYSA-N (HCl Salt) | [] |
| SMILES | CC1=CC(=C(C=C1O)N)Cl | [1] |
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of a compound are critical for its handling, formulation, and analysis. 5-Amino-4-chloro-2-methylphenol is typically a solid at room temperature. Its solubility in various media and its spectroscopic signature are key parameters for its application and quality control.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 157.59 g/mol | [2][6] |
| 194.06 g/mol (HCl Salt) | [2][][5] | |
| Appearance | Brown solid (HCl Salt) | [] |
| Boiling Point | 289 °C (Predicted) | [7] |
| Flash Point | 128 °C (Predicted) | [7] |
| Density | 1.331 g/cm³ (Predicted) | [7] |
| Water Solubility | Soluble | [2] |
| Other Solubilities | Soluble in propylene glycol and triethanolamine. | [2] |
| logP (Octanol/Water) | 1.9 (Predicted) | [6][7] |
| UV Absorption | Symmetrical absorption peak below 300 nm. | [2] |
The purity of its hydrochloride salt has been reported to be greater than 97% by Nuclear Magnetic Resonance (NMR) and greater than 99% by High-Performance Liquid Chromatography (HPLC), which are the standard, self-validating methods for confirming the identity and purity of such organic compounds[2].
Synthesis and Reactivity
Representative Synthetic Pathway
While specific manufacturing protocols for 5-Amino-4-chloro-2-methylphenol are often proprietary, a chemically logical and common pathway can be inferred from standard organic chemistry principles used for analogous compounds, such as 4-chloro-2-aminophenol[8][9]. A plausible route involves the nitration of a suitable precursor followed by the reduction of the nitro group.
The choice of starting material is critical. Beginning with 4-chloro-2-methylphenol (4-chloro-o-cresol) allows for the introduction of the amino group at the correct position via electrophilic aromatic substitution.
Caption: Plausible synthetic workflow for 5-Amino-4-chloro-2-methylphenol.
Experimental Causality:
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Nitration: The hydroxyl and methyl groups are ortho-, para-directing activators. Nitration of 4-chloro-o-cresol is expected to direct the incoming nitro group to the position ortho to the hydroxyl group and meta to the methyl group (position 5), which is sterically accessible and electronically favored.
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Reduction: The resulting nitrophenol is then reduced to the corresponding amine. Catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or chemical reduction (e.g., using iron powder in an acidic medium) are standard, high-yield methods for this transformation[8].
Chemical Reactivity and Mechanism of Action
The primary industrial application of 5-Amino-4-chloro-2-methylphenol is as a "coupler" or "secondary intermediate" in oxidative hair dye formulations[2][10]. Its reactivity is governed by the electron-rich aromatic ring, which is highly activated towards oxidation and electrophilic substitution.
In a hair dye system, the process involves:
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Mixing: The coupler (5-Amino-4-chloro-2-methylphenol) is mixed with a "primary intermediate" (e.g., a p-phenylenediamine or p-aminophenol derivative) and an oxidizing agent, typically hydrogen peroxide[2][11].
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Oxidation: The primary intermediate is oxidized to a reactive quinonediimine species.
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Coupling: The electron-rich 5-Amino-4-chloro-2-methylphenol undergoes electrophilic attack by the quinonediimine. The coupling reaction typically occurs at the position ortho to the powerful activating hydroxyl group, leading to the formation of a larger, colored indoaniline-type dye molecule.
-
Polymerization: These dye molecules can further polymerize to form stable, high-molecular-weight pigments that become trapped within the hair shaft, resulting in a long-lasting color.
This reaction can be accelerated by the oxidizing agent but may also proceed via air oxidation[2][10].
Caption: Reaction mechanism of a coupler in an oxidative hair dye system.
Applications in Research and Industry
The principal application of 5-Amino-4-chloro-2-methylphenol and its hydrochloride salt is in the cosmetics industry.
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Oxidative Hair Dyes: It is used as a key component to generate shades of brown and blonde. The European Commission's Scientific Committee on Consumer Products (SCCP) has evaluated its use, noting its function as a precursor that reacts to form the final dye-stuff[10]. Regulations in the EU state that the maximum concentration applied to hair must not exceed 1.5% (calculated as the hydrochloride salt) after mixing under oxidative conditions[2][10].
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Chemical Intermediate: As an aromatic amine, it serves as a building block in various chemical syntheses, including the manufacturing of dyes and potentially in the development of novel biochemical probes or pharmaceutical candidates[].
Safety and Toxicology
Understanding the toxicological profile of a chemical is paramount for ensuring safe handling and use. Data is primarily available for the hydrochloride salt.
Acute Toxicity: An acute oral toxicity study in Wistar rats was conducted on 5-Amino-4-chloro-o-cresol HCl. In this study, single doses of 1184, 1539, and 2000 mg/kg body weight were administered. One mortality was observed at the highest dose. Clinical symptoms at all dose levels included apathy, piloerection, and cyanosis[10].
Handling and Exposure: Given its chemical nature as a substituted phenol and amine, appropriate personal protective equipment (PPE) should be used during handling. This includes:
-
Eye Protection: Safety glasses or goggles are essential, as related compounds like 4-chloro-2-methylphenol are corrosive to the eyes and can cause severe damage[12].
-
Skin Protection: Impermeable gloves and protective clothing should be worn to prevent skin contact[12].
-
Inhalation: Work should be conducted in a well-ventilated area or under a fume hood to avoid inhaling dust or vapors[12].
Table 3: Summary of Toxicological Information (for HCl salt)
| Endpoint | Species | Route | Result | Reference |
| Acute Oral Toxicity | Wistar Rat | Gavage | LD₅₀ > 2000 mg/kg. Clinical symptoms observed at 1184 mg/kg and above. | [10] |
Conclusion
5-Amino-4-chloro-2-methylphenol is a specialized chemical with well-defined properties and a primary, significant role in the formulation of oxidative hair dyes. Its unique structure, featuring multiple reactive functional groups, allows it to act as an effective dye coupler, forming stable, colored polymers within the hair shaft. While its synthesis follows standard organic chemistry pathways, its handling requires adherence to strict safety protocols due to its potential toxicity. For researchers, this compound represents a versatile building block, while for industry professionals, it is a proven component whose performance and safety are supported by regulatory evaluation.
References
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Cosmetic Ingredient Review. Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. (2022). Retrieved from [Link]
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Cosmetic Ingredient Review. Amended Safety Assessment of 5-Amino-4-Chloro-o-Cresol and 5-Amino-4-Chloro-o-Cresol HCl as Used in Cosmetics. (2023). Retrieved from [Link]
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European Commission. Opinion of the Scientific Committee on Consumer Products on 5-amino-4-chloro-o-cresol HCl (A117). (2007). Retrieved from [Link]
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Cosmetic Ingredient Review. Amended Safety Assessment of 5-Amino-4-Chloro-o-Cresol and 5-Amino-4-Chloro-o-Cresol HCl as Used in Cosmetics (Draft). (2023). Retrieved from [Link]
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